molecular formula C6H5Cl2NaO3S B13733274 2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate

2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate

Cat. No.: B13733274
M. Wt: 251.06 g/mol
InChI Key: JUBAQYSONDVMDE-UHFFFAOYSA-M
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Description

2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate is an aromatic sulfinic acid derivative with the molecular formula C₆H₄Cl₂NaO₂S·H₂O (calculated molecular weight: ~251.96 g/mol). Its structure comprises a benzene ring substituted with chlorine atoms at positions 2 and 5, a sulfinic acid group (-SO₂⁻) neutralized by a sodium ion, and one water molecule of hydration .

Properties

Molecular Formula

C6H5Cl2NaO3S

Molecular Weight

251.06 g/mol

IUPAC Name

sodium;2,5-dichlorobenzenesulfinate;hydrate

InChI

InChI=1S/C6H4Cl2O2S.Na.H2O/c7-4-1-2-5(8)6(3-4)11(9)10;;/h1-3H,(H,9,10);;1H2/q;+1;/p-1

InChI Key

JUBAQYSONDVMDE-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)[O-])Cl.O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate typically involves the sulfonation of 2,5-dichlorobenzene. The reaction is carried out under controlled conditions using sulfur dioxide and sodium hydroxide. The resulting product is then crystallized to obtain the monohydrate form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Role as a Chemical Intermediate:
2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate is primarily used as an intermediate in the synthesis of azo dyes. Azo dyes are significant in the textile industry due to their vibrant colors and stability. The compound facilitates the diazotization process, which is crucial for forming azo linkages in dye production.

Case Study: Azo Dye Production

  • Process: In a typical synthesis, 2,5-dichlorobenzenesulfinic acid sodium salt is reacted with aromatic amines under acidic conditions to produce azo compounds.
  • Outcome: The resulting azo dyes exhibit excellent fastness properties and are widely used in dyeing textiles.

Analytical Chemistry

Use in Colorimetric Analysis:
This compound serves as a colorimetric reagent for detecting various metal ions, including iron and manganese. Its ability to form stable complexes with these metals allows for precise quantification.

Data Table: Colorimetric Applications

Metal IonDetection MethodSensitivity Level
IronColorimetric titrationParts per million (ppm)
ManganeseSpectrophotometric methodParts per billion (ppb)

Organic Synthesis

Utility in Organic Reactions:
The sulfinic acid group in this compound enhances its reactivity in various organic transformations, such as nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Sulfonamides

  • Process: The compound can be used to synthesize sulfonamide antibiotics by reacting with primary amines.
  • Outcome: This application highlights its importance in pharmaceutical chemistry, particularly for developing new antimicrobial agents.

Dye Manufacturing

Intermediate for Dyes:
As mentioned earlier, this compound is crucial in the dye manufacturing process. Its role extends beyond azo dyes to include other types of synthetic dyes.

Data Table: Types of Dyes Produced

Dye TypeApplication AreaCharacteristics
Azo DyesTextilesBright colors, high stability
Sulfonated DyesPaper and LeatherWater-soluble, vibrant hues

Environmental Applications

Potential Use in Wastewater Treatment:
Research indicates that compounds similar to 2,5-dichlorobenzenesulfinic acid sodium salt may be employed to remove heavy metals from wastewater through precipitation methods.

Case Study: Heavy Metal Remediation

  • Process: The compound reacts with heavy metals to form insoluble complexes that can be easily filtered out.
  • Outcome: This application demonstrates the compound's potential role in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions.

Comparison with Similar Compounds

Key Characteristics :

  • Functional group : Sulfinic acid sodium salt (distinct from sulfonic acids, as sulfinic acids are less oxidized and less acidic) .
  • Hydration state: Monohydrate form enhances crystallinity and stability .
  • Applications : Primarily used in organic synthesis as a reactive intermediate, particularly in coupling reactions and pharmaceutical precursor development .

Structural and Functional Group Differences

Sodium 2,4-Dimethylbenzenesulfonate
  • Molecular formula : C₈H₉NaO₃S (MW: 216.21 g/mol) .
  • Substituents : Methyl groups at positions 2 and 4 instead of chlorine.
  • Functional group : Sulfonate (-SO₃⁻), which is more oxidized and acidic than sulfinic acid.
  • Applications : Widely used as a surfactant or detergent due to high water solubility and stability .
Sodium 2,5-Dichloro-3,6-dimethylbenzenesulfinate
  • Molecular formula : C₈H₇Cl₂NaO₂S (MW: 261.10 g/mol) .
  • Substituents : Additional methyl groups at positions 3 and 6, creating steric hindrance.
  • Reactivity : Methyl groups reduce electrophilicity at the benzene ring compared to the target compound, making it less reactive in substitution reactions .
Sodium 1-Heptanesulfonate Monohydrate
  • Molecular formula : C₇H₁₅NaO₃S·H₂O (MW: 220.26 g/mol) .
  • Structure : Aliphatic sulfonate with a linear heptane chain.
  • Solubility : Highly water-soluble due to the aliphatic chain’s hydrophilicity.
  • Applications : Used in ion-pair chromatography as a mobile phase additive .

Halogen Substitution Effects

2-Chloro-4,5-difluorobenzenesulfonyl Chloride
  • Molecular formula : C₆H₂ClF₂O₂S (MW: 237.59 g/mol) .
  • Substituents : Chlorine at position 2 and fluorine at positions 4 and 5.
  • Reactivity : Fluorine’s electronegativity enhances electrophilic substitution rates compared to chlorine. This compound is preferred in synthesizing fluorinated pharmaceuticals .

Hydration State and Ionic Properties

  • Monohydrate vs. Anhydrous Forms: Hydration improves stability but may reduce solubility in non-polar solvents. For example, sodium 1-hexanesulfonate monohydrate (MW: 206.23 g/mol) has higher thermal stability than its anhydrous counterpart .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Key Applications
2,5-Dichlorobenzenesulfinic acid Na⁺·H₂O C₆H₄Cl₂NaO₂S·H₂O 251.96* 2,5-Cl Sulfinic acid Na⁺ Organic synthesis, pharmaceuticals
Sodium 2,4-dimethylbenzenesulfonate C₈H₉NaO₃S 216.21 2,4-CH₃ Sulfonate Surfactants, detergents
Sodium 2,5-dichloro-3,6-dimethylsulfinate C₈H₇Cl₂NaO₂S 261.10 2,5-Cl; 3,6-CH₃ Sulfinate Synthesis intermediates
Sodium 1-heptanesulfonate monohydrate C₇H₁₅NaO₃S·H₂O 220.26 Aliphatic chain Sulfonate Chromatography
2-Chloro-4,5-difluorobenzenesulfonyl chloride C₆H₂ClF₂O₂S 237.59 2-Cl; 4,5-F Sulfonyl chloride Fluorinated drug synthesis

*Calculated value due to lack of direct experimental data.

Research Findings and Implications

Electronic Effects : Chlorine’s electron-withdrawing nature increases the sulfinic acid group’s acidity compared to methyl-substituted analogs, enabling selective reactions in electrophilic aromatic substitution .

Solubility Trends : Aromatic sulfinates (e.g., target compound) exhibit lower water solubility than aliphatic sulfonates due to hydrophobic aromatic rings, limiting their use in aqueous systems .

Halogen Reactivity : Fluorinated analogs (e.g., 2-chloro-4,5-difluorobenzenesulfonyl chloride) demonstrate higher reactivity in nucleophilic substitutions, making them valuable for synthesizing bioactive molecules .

Biological Activity

2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate (CAS Number: 102916-66-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₆H₄Cl₂NaO₂S·H₂O
  • Molecular Weight : 227.06 g/mol
  • Solubility : Soluble in water and various organic solvents.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cell viability, enzyme activity, and potential therapeutic applications.

  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cell signaling and proliferation.
  • Cytotoxic Effects : Some studies have reported that it can induce cytotoxicity in specific cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

  • Antioxidant Effects :
    • A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as a protective agent against oxidative damage .
  • Enzyme Inhibition :
    • In vitro experiments revealed that the compound inhibited the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition could provide insights into its anti-inflammatory properties .
  • Cytotoxicity in Cancer Cells :
    • A notable investigation assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting its potential utility as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntioxidantReduction of ROS levels
Enzyme InhibitionInhibition of COX enzymes
CytotoxicityDecreased viability of MCF-7 cancer cells

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